molecular formula C21H24O6 B2722737 8-(2,5-dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromene CAS No. 1005273-38-0

8-(2,5-dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromene

Cat. No. B2722737
CAS RN: 1005273-38-0
M. Wt: 372.417
InChI Key: ZTEKYRBIKZVOMH-UHFFFAOYSA-N
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Description

8-(2,5-dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromene is a useful research compound. Its molecular formula is C21H24O6 and its molecular weight is 372.417. The purity is usually 95%.
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Scientific Research Applications

Photochromism and Material Science

Photochromism of Chromene Crystals

Research on chromene compounds, such as the ones closely related to the specified molecule, demonstrates their ability to exhibit photochromism in the crystalline state. This property, where a substance changes color in response to light exposure, has potential applications in developing new materials for optical data storage and photo-switchable devices. For instance, certain chromene derivatives have been shown to undergo significant color changes when exposed to light, indicating their utility in creating photoresponsive materials (Hobley et al., 2000).

Complexation and Crown Ethers

Novel Chromenone Crown Ethers

The synthesis and complexation study of chromenone derivatives, including those with methoxyphenyl groups, have been explored. These studies are crucial for understanding how these compounds interact with ions, which is valuable in fields like sensor technology and molecular recognition. Certain chromenone crown ethers have been synthesized and their ability to form complexes with metal ions has been analyzed, suggesting their potential application in creating selective ion receptors (Gündüz et al., 2006).

Synthetic Methodologies

Development of Novel Compounds

The synthesis of new compounds based on the chromene structure is a significant area of research, with implications in pharmaceuticals, materials science, and organic chemistry. For example, the creation of acetylchromenes and their methylation leading to natural chromene derivatives indicates the versatility of chromene-based compounds in synthesizing biologically relevant molecules (Jain et al., 1979). Additionally, the study of chromene and benzoxacyclic derivatives for efficient synthesis via ruthenium-catalyzed reactions showcases their potential in crafting complex molecular structures, which could be foundational in developing new chemical entities with desired properties (Mokar et al., 2019).

properties

IUPAC Name

8-(2,5-dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6/c1-12-20(14-8-13(22-3)6-7-16(14)23-4)15-9-18-19(26-11-25-18)10-17(15)27-21(12,2)24-5/h6-10,12,20H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEKYRBIKZVOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=CC3=C(C=C2OC1(C)OC)OCO3)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2,5-dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromene

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